tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate
Overview
Description
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate is a chemical compound with the molecular formula C17H27N3O2. It is a derivative of piperazine and is often used in various chemical and pharmaceutical research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate typically involves the reaction of tert-butyl chloroformate with 4-(4-methylpiperazin-1-yl)benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are carefully monitored and controlled to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-ethylpiperazin-1-yl)benzylcarbamate
- tert-Butyl 4-(4-benzylpiperazin-1-yl)benzylcarbamate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Biological Activity
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate is a compound that has gained attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and other medical applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-(4-methylpiperazin-1-yl)benzylamine. The process generally includes the following steps:
- Preparation of tert-butyl carbamate : This is achieved through the reaction of tert-butanol with phosgene or other carbonyl sources.
- Coupling reaction : The prepared carbamate is then coupled with 4-(4-methylpiperazin-1-yl)benzylamine under appropriate conditions (e.g., using coupling agents such as EDC or DCC).
- Purification : The resulting product is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways.
Histone Deacetylase Inhibition
One of the significant mechanisms by which this compound exerts its effects is through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by modifying histones, which affects chromatin structure and accessibility. Inhibition of HDACs can lead to:
- Cell cycle arrest : Preventing cancer cell proliferation.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Biological Activity Studies
Recent studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 | 12.5 | HDAC inhibition | |
A549 | 15.0 | Apoptosis induction | |
K562 | 10.0 | Cell cycle arrest |
Case Studies
A notable case study involved testing the compound's efficacy in combination with other chemotherapeutic agents. The results indicated that:
- Synergistic Effects : When combined with established HDAC inhibitors, there was a significant reduction in cell viability across multiple cancer types.
- In Vivo Studies : Animal models demonstrated that treatment with this compound resulted in reduced tumor growth compared to controls.
Properties
IUPAC Name |
tert-butyl N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)18-13-14-5-7-15(8-6-14)20-11-9-19(4)10-12-20/h5-8H,9-13H2,1-4H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPWLFHOGGEZQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151214 | |
Record name | 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601151214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927676-52-6 | |
Record name | 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927676-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[[4-(4-methyl-1-piperazinyl)phenyl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601151214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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